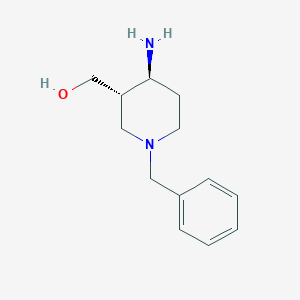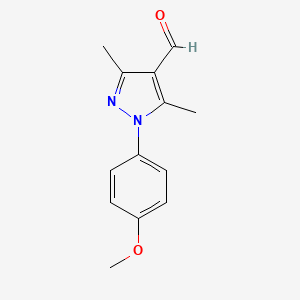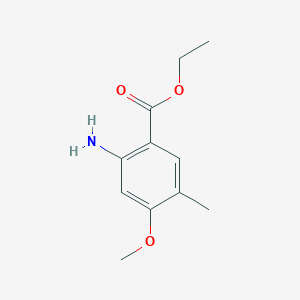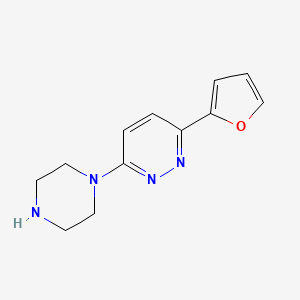
1-(5-bromopiridin-2-il)piperidin-4-carboxilato de etilo
Descripción general
Descripción
Ethyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate is a chemical compound with the molecular formula C12H16BrN3O2 . It is a product offered by several chemical suppliers .
Molecular Structure Analysis
The molecular structure of Ethyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate consists of a piperidine ring attached to a bromopyrimidine group and an ethyl carboxylate group . The presence of these functional groups can influence the compound’s reactivity and interactions with other molecules.Physical And Chemical Properties Analysis
Ethyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate has a molecular weight of 314.183 . Other physical and chemical properties such as melting point, boiling point, and solubility were not found in the available sources.Aplicaciones Científicas De Investigación
Síntesis de Moléculas Bioactivas
1-(5-bromopiridin-2-il)piperidin-4-carboxilato de etilo es un intermedio versátil en la síntesis de diversas moléculas bioactivas. Su estructura permite la introducción de grupos funcionales adicionales, lo que lo convierte en un precursor valioso en el desarrollo de nuevos productos farmacéuticos .
Reacciones Catalizadas por Paladio
Este compuesto se utiliza en reacciones de acoplamiento cruzado catalizadas por paladio, como la reacción de Suzuki, para crear moléculas complejas con posibles propiedades farmacológicas. El grupo bromopiridinil actúa como un buen grupo saliente en estas reacciones .
Aplicaciones en Ciencia de Materiales
En la ciencia de materiales, este compuesto se puede utilizar para sintetizar semiconductores orgánicos. El anillo piperidínico puede impartir flexibilidad y estabilidad a la estructura del semiconductor, lo cual es crucial para aplicaciones electrónicas .
Investigación en Síntesis Química
Los investigadores utilizan this compound para explorar nuevas vías de síntesis química. Sirve como un bloque de construcción para la construcción de derivados de piperidina, que son comunes en muchas aplicaciones de química orgánica sintética .
Estudios Farmacológicos
El compuesto es instrumental en los estudios farmacológicos para el desarrollo de fármacos dirigidos a trastornos del sistema nervioso central. Los derivados de piperidina son conocidos por interactuar con varios sistemas de neurotransmisores, lo cual es esencial para crear medicamentos efectivos del SNC .
Investigación Agroquímica
En la investigación agroquímica, este compuesto se utiliza para crear nuevos pesticidas y herbicidas. El componente bromopirimidina es particularmente útil en el diseño de compuestos que pueden interrumpir el ciclo de vida de plagas y malezas .
Análisis Bioquímico
Biochemical Properties
Ethyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate plays a significant role in biochemical reactions, particularly in the modulation of enzyme activity. It has been observed to interact with several key enzymes, including kinases and phosphatases, which are crucial for cellular signaling pathways. The compound binds to the active sites of these enzymes, altering their activity and thereby influencing downstream signaling events. Additionally, Ethyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate has been shown to interact with various proteins involved in cellular metabolism, further highlighting its importance in biochemical research .
Cellular Effects
The effects of Ethyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate on cellular processes are profound. It has been demonstrated to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. This, in turn, affects cellular processes such as proliferation, differentiation, and apoptosis. Studies have shown that Ethyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate can induce apoptosis in cancer cells, making it a potential candidate for anticancer therapies .
Molecular Mechanism
At the molecular level, Ethyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity. This binding is often mediated by hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-compound complex. Additionally, Ethyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, but its activity can degrade over extended periods. Long-term studies have shown that Ethyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression.
Dosage Effects in Animal Models
The effects of Ethyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate vary with different dosages in animal models. At low doses, the compound has been shown to modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, Ethyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate can induce toxic effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of careful dosage optimization in preclinical studies to minimize adverse effects while maximizing therapeutic potential .
Metabolic Pathways
Ethyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other metabolic pathways, influencing metabolic flux and altering metabolite levels. Understanding the metabolic pathways of Ethyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate is crucial for predicting its pharmacokinetic and pharmacodynamic properties .
Transport and Distribution
Within cells and tissues, Ethyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate is transported and distributed through interactions with transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, facilitating its accumulation in target tissues. Additionally, binding proteins can sequester Ethyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate, affecting its localization and bioavailability. These transport and distribution mechanisms are critical for understanding the compound’s pharmacokinetics and therapeutic potential.
Subcellular Localization
The subcellular localization of Ethyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate is influenced by targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, where it exerts its biochemical effects. For example, Ethyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate has been shown to localize to the nucleus, where it interacts with transcription factors to modulate gene expression. Understanding the subcellular localization of Ethyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate is essential for elucidating its mechanism of action and potential therapeutic applications.
Propiedades
IUPAC Name |
ethyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN3O2/c1-2-18-11(17)9-3-5-16(6-4-9)12-14-7-10(13)8-15-12/h7-9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDNBEUWALNYVAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=NC=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501204345 | |
| Record name | Ethyl 1-(5-bromo-2-pyrimidinyl)-4-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501204345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1169977-62-1 | |
| Record name | Ethyl 1-(5-bromo-2-pyrimidinyl)-4-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1169977-62-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 1-(5-bromo-2-pyrimidinyl)-4-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501204345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate](/img/structure/B1452144.png)



![1-(3,4-dimethylphenyl)-4-isopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1452150.png)


![{N}-(2-aminoethyl)-4-[(cyclopropylcarbonyl)amino]benzamide](/img/structure/B1452159.png)



![3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1452163.png)
![1-(2-aminoethyl)-5-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B1452164.png)
